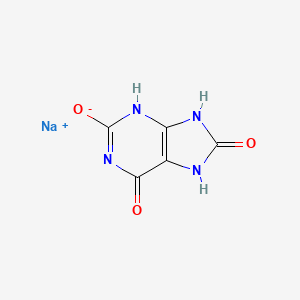

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate

Description

Yellow Fever Virus . This virus is found in tropical and subtropical areas of Africa and South America and is spread to people by the bite of an infected mosquito . Yellow fever is a very rare cause of illness in U.S. travelers, but it can range from a fever with aches and pains to severe liver disease with bleeding and yellowing skin (jaundice) .

Properties

IUPAC Name |

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of samples for analysis of compounds like sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is powerful for the quantification of small molecules in body fluids, but some sample preparation is necessary prior to analysis . The key factors to consider when selecting an LC-MS/MS sample preparation strategy include removing proteins and other constituents that may precipitate when injected into the LC mobile phase, improving chromatographic performance, and selectively depleting the biological matrix to increase the analyte-to-matrix ratio .

Chemical Reactions Analysis

The compound undergoes various types of reactions, including fragmentation reactions using electrospray ionization mass spectrometry (ESI-MS). This technique is important for the structural elucidation and characterization of synthetic and natural products . Common fragmentation reactions for ions generated by ESI in positive and negative modes using collision cells include charge retention fragmentations (CRF) and charge migration fragmentations (CMF) . These reactions help in understanding the structural details of the compound.

Scientific Research Applications

The compound sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of viral infections, vaccine development, and epidemiology. The yellow fever virus is monitored to prevent and control outbreaks, and research on this virus helps in understanding its transmission, pathology, and potential treatments .

Mechanism of Action

The mechanism of action of the yellow fever virus involves its transmission through the bite of an infected mosquito. Once inside the human body, the virus targets liver cells, leading to liver damage and jaundice. The virus also affects the immune system, causing a range of symptoms from mild fever to severe hemorrhagic disease .

Comparison with Similar Compounds

Similar compounds to sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate include other flaviviruses such as dengue virus, Zika virus, and West Nile virus. These viruses share similar transmission methods and symptoms but differ in their geographical distribution and severity of disease. The yellow fever virus is unique in its ability to cause severe liver disease and jaundice, which is less common in other flavivirus infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.